molecular formula C22H23FN2O2 B2930942 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2034301-31-8

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2930942
CAS No.: 2034301-31-8
M. Wt: 366.436
InChI Key: NZWFLFYCTWXIIC-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a structurally complex molecule featuring a cyclopropane-carboxamide core substituted with a 4-fluorophenyl group, a benzofuran moiety, and a dimethylaminoethyl side chain. The fluorine atom at the para position of the phenyl group may enhance metabolic stability and binding affinity, while the dimethylaminoethyl chain could influence solubility and receptor interaction.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-25(2)18(20-13-15-5-3-4-6-19(15)27-20)14-24-21(26)22(11-12-22)16-7-9-17(23)10-8-16/h3-10,13,18H,11-12,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWFLFYCTWXIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we analyze its key features relative to the closest known analogs, focusing on substituent effects and synthetic methodologies.

Core Structure: Cyclopropane-Carboxamide Derivatives

The cyclopropane-carboxamide scaffold is shared with compounds like N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (). Key differences include:

  • Substituents on the cyclopropane ring: Target compound: 4-fluorophenyl group (electron-withdrawing, enhances metabolic stability). Analog (): Phenyl group (electron-neutral) and 4-methoxyphenoxy (electron-donating, may reduce oxidative stability).
  • Side chain: Target compound: Dimethylaminoethyl group (polar, basic; may improve solubility and CNS penetration).

Physicochemical and Pharmacokinetic Predictions

Parameter Target Compound Analog ()
LogP (lipophilicity) Higher (fluorophenyl + benzofuran) Moderate (methoxyphenoxy + phenyl)
Solubility Moderate (dimethylaminoethyl enhances polarity) Lower (diethylamide reduces polarity)
Metabolic Stability Likely higher (C-F bond resists oxidation) Lower (methoxy group prone to demethylation)
Synthetic Yield Unreported (likely <78% due to complexity) 78%

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